6-Hydroxyquinoline-4-carboxylic acid

Description

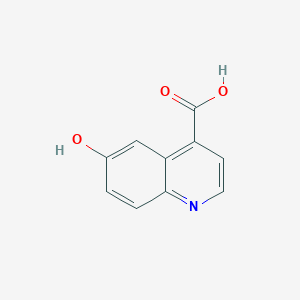

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKYGKPXDDWMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10786984 | |

| Record name | 6-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-44-1 | |

| Record name | 6-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characterization of 6-Hydroxyquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

Foreword: A Multifaceted Approach to Molecular Characterization

In the realm of drug discovery and materials science, the precise and thorough characterization of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and physical properties dictate its behavior, reactivity, and potential utility. This compound, a heterocyclic compound of significant interest, serves as a quintessential example of a molecule requiring a multi-technique approach for comprehensive analysis. As a potential pharmacological intermediate, its characterization is not merely an academic exercise but a critical step in the quality control and development pipeline.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from the molecule's fundamental identity to the dynamic, hands-on protocols required to verify its structure and purity. As your guide, I will not only present the "what" and "how" but also the "why"—grounding each experimental choice in the principles of analytical chemistry and field-proven experience. Every protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in characterizing any compound is to establish its fundamental properties. These data points serve as the primary identifiers and predict the compound's behavior in various environments.

Molecular Structure and Identifiers

This compound (CAS No: 4312-44-1) is a derivative of quinoline, a heterocyclic aromatic compound.[1][2] Its structure is characterized by a quinoline core with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 4.[1] This specific arrangement of functional groups is critical to its chemical reactivity and biological potential.

Summary of Physicochemical Data

For ease of reference, the core physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4312-44-1 | [2][3] |

| Molecular Formula | C₁₀H₇NO₃ | [2][4] |

| Molecular Weight | 189.17 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Xanthoquinic acid, 6-hydroxy-4-quinolinecarboxylic acid | [3][5] |

| Appearance | Brown powder / solid | [6] |

| Boiling Point | 175.6 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF); expected to be soluble in alkaline aqueous solutions. | [1] |

| SMILES | C1=CC2=NC=CC(=C2C=C1O)C(=O)O | [2][4] |

| InChIKey | UVKYGKPXDDWMIV-UHFFFAOYSA-N | [2][3] |

Acid-Base Properties: A Tale of Three Functional Groups

The pKa values of a molecule are paramount, governing its solubility, membrane permeability, and receptor-binding interactions. This compound is an amphoteric molecule with three ionizable groups: the quinoline nitrogen, the carboxylic acid, and the phenolic hydroxyl group.

-

Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring is basic. The pKa of the parent quinoline is approximately 4.9.[7] This nitrogen will be protonated at acidic pH.

-

Phenolic Hydroxyl (Weakly Acidic): The -OH group at position 6 is a weak acid. For the parent 6-hydroxyquinoline, two pKa values are reported: 5.15 and 8.90, corresponding to the protonated quinoline nitrogen and the phenolic proton, respectively.[8][9]

Integrated Analysis: The molecule will exhibit complex acid-base behavior. The carboxylic acid is the most acidic site, followed by the phenolic hydroxyl group. The quinoline nitrogen is the primary basic center. This profile is crucial for designing extraction, purification (e.g., HPLC mobile phase selection), and formulation strategies.

Part 2: A Practical Guide to Analytical Characterization

The following sections provide detailed, field-tested protocols for the comprehensive characterization of this compound. The workflow is designed to first confirm the molecular structure and then quantify its purity.

Caption: Overall workflow for the physicochemical characterization of the target compound.

Spectroscopic Analysis Protocols

Spectroscopy provides an unambiguous fingerprint of the molecule's structure.

-

Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The extended conjugated system of the quinoline ring is expected to produce strong absorbance in the UV region (200-400 nm).[9] The position of the maximum absorbance (λmax) is sensitive to substituents and solvent polarity, providing valuable, albeit non-specific, structural information.[10]

-

Protocol:

-

Solvent Selection: Prepare a stock solution in a UV-transparent solvent. Methanol or ethanol are suitable choices.

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 100 mL of the chosen solvent to create a 10 µg/mL solution.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the pure solvent as a blank to zero the instrument.

-

Spectral Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Data Analysis: Identify the λmax values. For quinoline derivatives, multiple peaks are expected. The carboxylic acid moiety typically shows a maximum below 250 nm.[10]

-

-

Expertise & Causality: FT-IR is indispensable for confirming the presence of key functional groups. The spectrum provides direct evidence for the O-H, C=O, C-O, and aromatic moieties, validating the gross structure of the molecule.

-

Protocol (KBr Pellet Method):

-

Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with the expected functional groups.

-

Caption: Key functional groups and their expected IR absorption frequencies.[11]

-

Expertise & Causality: NMR is the most powerful technique for definitive structure elucidation. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Protocol:

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice due to its ability to dissolve polar compounds and exchange with labile protons (from -OH and -COOH), which can be observed.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Look for distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The acidic protons of the -COOH and -OH groups will appear as broad singlets at a downfield chemical shift, which can be confirmed by a D₂O exchange experiment.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Expect 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). Aromatic carbons will resonate between ~110-150 ppm.

-

-

Advanced Experiments (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to unambiguously assign all proton and carbon signals, providing definitive structural proof.

-

Chromatographic Purity Assessment

-

Expertise & Causality: While spectroscopy confirms identity, chromatography quantifies purity. HPLC is the gold standard for determining the percentage purity of a main component and detecting trace-level impurities.

-

Protocol (HPLC Method Development):

-

Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for this type of aromatic acid.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical screening gradient might be 5% to 95% Solvent B over 20 minutes.

-

Detection: Use a UV detector set at one of the λmax values determined previously (e.g., 254 nm is a common choice for aromatic compounds). A Photo Diode Array (PDA) detector is highly recommended as it provides UV spectra for each peak, helping to distinguish impurities from the main peak.

-

Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B).

-

Analysis and Integration: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

-

Part 3: Synthesis and Safety Considerations

Synthesis Overview

Understanding the synthetic route provides insight into potential impurities. While various methods exist for quinoline synthesis, a plausible route for this compound involves the Pfitzinger reaction, starting from 5-Hydroxyisatin.[1] This context is vital for the analytical scientist, who must consider potential side-products or unreacted starting materials during method development.

Safety and Handling

Trustworthiness in science begins with safety. This compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements:

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place, sealed from moisture.[3]

-

Conclusion

The is a systematic process that builds a complete molecular profile. It begins with establishing its fundamental identity and physical constants, proceeds through rigorous spectroscopic confirmation of its structure, and culminates in the chromatographic quantification of its purity. Each step, from selecting an NMR solvent to designing an HPLC gradient, is a deliberate choice rooted in chemical principles. By following this integrated and logical workflow, researchers and drug development professionals can ensure the quality and integrity of their material, establishing a foundation of trust upon which groundbreaking science is built.

References

- 1. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]

- 2. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. 6-Hydroxyquinoline | 580-16-5 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxyquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and practicalities of spectroscopic analysis for this class of compounds.

Introduction: The Structural Elucidation of a Key Heterocycle

This compound (C₁₀H₇NO₃, Molar Mass: 189.17 g/mol ) is a heterocyclic compound featuring a quinoline core substituted with both a hydroxyl and a carboxylic acid group.[1][2][3] This unique combination of functionalities imparts specific chemical and physical properties that are of great interest in the development of new therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is the bedrock of any such research, and for this, a multi-pronged spectroscopic approach is indispensable. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted values and the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

1. Sample Preparation:

-

Due to the presence of both acidic (carboxylic acid) and phenolic (hydroxyl) protons, and the relatively low solubility in non-polar solvents, a polar, aprotic deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. This will allow for the observation of the exchangeable protons.

-

Prepare a ~5-10 mg/mL solution of this compound in DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

2. ¹H NMR Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

To confirm the identity of exchangeable protons (OH and COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the OH and COOH protons will broaden or disappear.

3. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans will be required compared to ¹H NMR.

Workflow for NMR Data Acquisition and Analysis:

Caption: A streamlined workflow for NMR analysis.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. |

| ~10.0 | br s | 1H | OH | The phenolic proton will also be a broad singlet, typically appearing in this region in DMSO-d₆. |

| ~8.8 | d | 1H | H2 | This proton is adjacent to the nitrogen atom and is deshielded. It will likely appear as a doublet due to coupling with H3. |

| ~8.2 | d | 1H | H5 | This proton is in the ortho position to the hydroxyl group and will be a doublet. |

| ~7.8 | s | 1H | H3 | This proton is a singlet as it has no adjacent protons to couple with. |

| ~7.5 | dd | 1H | H7 | This proton will be a doublet of doublets due to coupling with H5 and H8. |

| ~7.3 | d | 1H | H8 | This proton will appear as a doublet due to coupling with H7. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~158 | C6 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~148 | C8a | A quaternary carbon in the aromatic system. |

| ~145 | C2 | The carbon adjacent to the nitrogen is deshielded. |

| ~138 | C4 | The carbon bearing the carboxylic acid group. |

| ~128 | C4a | A quaternary carbon in the aromatic system. |

| ~125 | C5 | Aromatic CH. |

| ~122 | C7 | Aromatic CH. |

| ~118 | C3 | Aromatic CH. |

| ~110 | C8 | Aromatic CH. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like this compound, two common methods for IR analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).

1. KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

2. Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum directly. This method is non-destructive and requires minimal sample preparation.

Workflow for IR Data Acquisition:

Caption: Decision workflow for IR sample preparation and analysis.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3200 | Broad, Medium | O-H stretch | Phenol |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 1620-1450 | Medium-Strong | C=C and C=N stretch | Aromatic/Quinoline Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid/Phenol |

| 1200-1000 | Medium | C-O stretch | Phenol |

| 900-675 | Strong | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

2. Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and provide further structural information.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Rationale |

| [M+H]⁺ | 190.0499 | Protonation of the quinoline nitrogen is the most likely site. |

| [M-H]⁻ | 188.0353 | Deprotonation of the carboxylic acid is the most favorable. |

| [M+Na]⁺ | 212.0318 | Formation of a sodium adduct is common in ESI. |

Predicted Fragmentation Pattern (from [M+H]⁺):

-

Loss of H₂O (m/z 172.0393): Dehydration from the carboxylic acid and a ring proton.

-

Loss of CO (m/z 162.0550): Decarbonylation is a common fragmentation pathway for aromatic carboxylic acids.

-

Loss of COOH (m/z 145.0550): Loss of the carboxylic acid radical.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While the data presented here is based on established spectroscopic principles and data from analogous structures, it provides a robust framework for the identification and structural confirmation of this important molecule. As with all analytical work, comparison with an authenticated reference standard is the ultimate confirmation of identity. This guide serves as a detailed roadmap for researchers embarking on the synthesis and characterization of this and related quinoline derivatives, fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline-4-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is a key pharmacophore found in a variety of biologically active compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols to support researchers in their drug discovery and development endeavors. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1].

This document will delve into the primary synthetic pathways, offering a rationale for experimental choices, and provide a thorough guide to the analytical techniques used to confirm the structure and purity of the final compound.

Synthesis Methodologies

The synthesis of quinoline-4-carboxylic acids can be achieved through several established name reactions in organic chemistry. For this compound, the Doebner reaction and the Pfitzinger reaction represent the most plausible and versatile approaches.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids[2][3][4]. This method is particularly advantageous due to the wide availability of substituted anilines and aldehydes, allowing for the creation of a diverse library of quinoline derivatives[5].

Causality Behind Experimental Choices:

The selection of 4-aminophenol as the aniline starting material directly introduces the desired hydroxyl group at the 6-position of the quinoline ring. Formaldehyde is the simplest aldehyde and is used to form the C2-C3 bond of the quinoline ring. Pyruvic acid provides the carboxylic acid moiety at the 4-position. The reaction is typically catalyzed by an acid, which facilitates the initial imine formation and subsequent cyclization steps.

Proposed Synthetic Pathway via the Doebner Reaction:

Caption: General workflow for the Doebner synthesis of this compound.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1 equivalent), pyruvic acid (1 equivalent), and a suitable solvent such as ethanol.

-

Addition of Reagents: Slowly add formaldehyde (1 equivalent, typically as a 37% aqueous solution) to the stirred mixture.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the precipitated solid and wash with cold ethanol or water to remove unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

The Pfitzinger Reaction: An Alternative Route from Isatin Derivatives

The Pfitzinger reaction provides an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base[6]. For the synthesis of our target molecule, 5-hydroxyisatin would be the required starting material.

Causality Behind Experimental Choices:

The Pfitzinger reaction is initiated by the base-catalyzed ring-opening of the isatin to form an isatinic acid intermediate. This intermediate then condenses with a carbonyl compound, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. The choice of the carbonyl compound determines the substituent at the 2-position of the quinoline ring. Using a simple carbonyl compound like acetone would result in a 2-methyl-substituted quinoline. To obtain the unsubstituted C2 position, a compound like pyruvic acid can be used, which decarboxylates under the reaction conditions.

Proposed Synthetic Pathway via the Pfitzinger Reaction:

Caption: General workflow for the Pfitzinger synthesis of this compound.

Detailed Experimental Protocol (Representative):

-

Base Solution: Prepare a solution of a strong base, such as potassium hydroxide, in ethanol or water in a round-bottom flask.

-

Isatin Ring Opening: Add 5-hydroxyisatin (1 equivalent) to the basic solution and stir until the isatin dissolves and the ring has opened to form the corresponding isatinate.

-

Addition of Carbonyl Compound: To this solution, add the carbonyl compound (e.g., pyruvic acid, 1 equivalent).

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and dilute it with water.

-

Purification: Acidify the aqueous solution with an acid like acetic acid or hydrochloric acid to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 4312-44-1 |

| Appearance | Expected to be a solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in organic solvents like DMSO and DMF, and in alkaline aqueous solutions[7]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling between adjacent protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and temperature.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically > δ 10 ppm).

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-6) will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Peaks:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches[8].

-

O-H Stretch (Phenol): A broad band around 3400-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹[8].

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Phenol and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (189.17 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: Characteristic fragmentation may involve the loss of small molecules such as H₂O (from the hydroxyl and carboxylic acid groups), CO₂, and HCN.

Experimental Workflow for Characterization:

Caption: A typical workflow for the purification and characterization of synthesized this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. While comprehensive toxicity data is not available, it is advisable to treat it as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for this compound. The Doebner and Pfitzinger reactions offer versatile and reliable methods for its synthesis. A thorough analytical approach, combining NMR, IR, and mass spectrometry, is crucial for the unambiguous identification and purity assessment of the final product. The information provided herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. synthachem.com [synthachem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Hydroxyquinoline-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 6-Hydroxyquinoline-4-carboxylic acid (6-HQC). While specific biological data for 6-HQC is limited, its chemical structure as a quinoline derivative suggests a high potential for a range of pharmacological activities. Quinoline scaffolds are prevalent in compounds with demonstrated antibacterial, antimalarial, and anticancer effects.[1] This guide, therefore, presents a tiered, logic-driven screening cascade designed to systematically elucidate the biological potential of 6-HQC. We will proceed from broad-spectrum primary screens to more focused secondary and mechanistic assays, providing the scientific rationale and detailed protocols for each stage. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar novel chemical entities.

Introduction to this compound: A Compound of Interest

This compound (CAS: 4312-44-1; Molecular Formula: C₁₀H₇NO₃) is a heterocyclic aromatic organic compound.[1][2] Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The key functional groups that likely dictate its biological activity are the hydroxyl (-OH) group at position 6 and the carboxylic acid (-COOH) group at position 4.[1] These moieties can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules, and the planar quinoline ring system can engage in π-stacking and intercalation with DNA.[1]

While 6-HQC is primarily utilized as a research chemical and an intermediate in organic synthesis, the broader family of quinoline derivatives has a rich history in medicine.[1][3] For instance, the antimalarial drug chloroquine is a quinoline derivative, and the fluoroquinolone antibiotics, a critical class of antibacterial agents, are based on a related 4-quinolone scaffold.[4] Furthermore, recent research has highlighted the potential of quinoline-4-carboxylic acid derivatives as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), and as inducers of apoptosis in cancer cells.[5][6][7] This precedent provides a strong rationale for a thorough investigation into the biological activities of 6-HQC.

A Tiered Strategy for Biological Activity Screening

A systematic and resource-efficient approach to screening is paramount. We propose a three-tiered strategy, beginning with broad, high-throughput screens to identify potential areas of activity, followed by more specific assays to confirm and characterize these activities, and finally, mechanistic studies to elucidate the mode of action.

Figure 1: A proposed tiered screening workflow for 6-HQC.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and determine if 6-HQC exhibits any general cytotoxic or antimicrobial activity.

General Cytotoxicity Screening against Cancer Cell Lines

-

Scientific Rationale: Many quinoline derivatives have demonstrated anticancer properties.[4][5] A primary screen against a panel of diverse cancer cell lines is a cost-effective method to identify potential antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

-

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT116, HepG2, A549) in their recommended media until they reach logarithmic growth phase.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 6-HQC in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Broad-Spectrum Antimicrobial Screening

-

Scientific Rationale: The quinoline scaffold is the basis for several classes of antibiotics.[3][4] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, can quickly reveal any antimicrobial potential. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Inoculate a fresh culture of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and incubate until they reach the mid-logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of 6-HQC in the broth medium in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative control (broth only), and an inoculum control (broth with microorganisms).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

| Assay | Purpose | Organisms/Cell Lines | Key Parameter |

| MTT Assay | Assess general cytotoxicity | Panel of cancer cell lines (e.g., HCT116, HepG2) | IC₅₀ |

| Broth Microdilution | Determine antimicrobial activity | S. aureus, E. coli, C. albicans | MIC |

Table 1: Summary of Tier 1 Primary Screening Assays.

Tier 2: Secondary and Confirmatory Assays

If Tier 1 screening reveals promising activity, Tier 2 assays are employed to confirm these findings and begin to explore the mechanism.

Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

-

Scientific Rationale: If 6-HQC shows cytotoxic activity, it is crucial to determine whether it induces a programmed form of cell death (apoptosis) or a more inflammatory, unregulated death (necrosis). Apoptosis is often a desirable outcome for anticancer agents. The Annexin V/Propidium Iodide (PI) assay can distinguish between these states.

-

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Treat the cancer cell line that was most sensitive in the MTT assay with 6-HQC at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Target-Based Screening: Enzyme Inhibition Assays

-

Scientific Rationale: Based on literature for related compounds, specific enzymes can be hypothesized as potential targets.[6] For example, Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in pyrimidine biosynthesis and a target for some quinoline-4-carboxylic acids.[6] A direct enzymatic assay can confirm if 6-HQC inhibits this or other relevant enzymes.

-

Experimental Protocol: DHODH Inhibition Assay (Example)

-

Reagents: Obtain recombinant human DHODH, dihydroorotate, and a suitable electron acceptor like 2,6-dichloroindophenol (DCIP).

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of 6-HQC, and the DHODH enzyme. Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate Reaction: Add dihydroorotate and DCIP to start the reaction.

-

Kinetic Measurement: Measure the decrease in absorbance of DCIP over time at 600 nm. The rate of this decrease is proportional to the DHODH activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-HQC and determine the IC₅₀ value.

-

Tier 3: Mechanistic and Pathway Analysis

Positive results in Tier 2 warrant a deeper investigation into the specific molecular pathways affected by 6-HQC.

Investigating Lysosomal Integrity

-

Scientific Rationale: Some quinoline derivatives have been shown to impair lysosome function, which can trigger apoptosis.[5] Lysosomal membrane permeabilization (LMP) is a key event in this process. LysoTracker Green is a fluorescent dye that accumulates in acidic compartments like lysosomes. A decrease in its fluorescence indicates a loss of lysosomal integrity.

Figure 2: Workflow for assessing lysosomal membrane permeability (LMP).

-

Experimental Protocol: LysoTracker Staining for LMP

-

Cell Treatment: Treat cells with 6-HQC for a specified time (e.g., 7 hours).[5]

-

Staining: Add 100 nM LysoTracker Green to the cell culture medium and incubate for 30 minutes.[5]

-

Cell Collection: Collect the cells and rinse thoroughly with PBS.[5]

-

Flow Cytometry: Measure the intensity of cellular fluorescence using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates LMP.[5]

-

Probing Key Signaling Pathways with Western Blotting

-

Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins involved in pathways of interest, such as apoptosis or cell cycle regulation. For example, if apoptosis is induced, one could examine the cleavage of caspase-9 and PARP, which are hallmark events.[5]

-

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with 6-HQC, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-9, cleaved PARP, p21, cyclin D1).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This guide outlines a logical and comprehensive screening cascade for elucidating the biological activities of this compound. By progressing from broad phenotypic screens to specific mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this compound. The inherent bioactivity of the quinoline scaffold provides a strong foundation for this exploration.[1][3] Positive findings from this in vitro screening cascade would provide a strong rationale for advancing 6-HQC or optimized analogues into preclinical in vivo models for further evaluation.

References

- 1. synthachem.com [synthachem.com]

- 2. This compound | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Properties of 6-Hydroxyquinoline-4-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-hydroxyquinoline-4-carboxylic acid and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core synthetic strategies, explores the significant biological activities of this scaffold, and offers insights into the rationale behind key experimental choices.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This heterocyclic motif, consisting of a benzene ring fused to a pyridine ring, is found in drugs with antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1] The 4-carboxylic acid substituent is a key feature in many of these compounds, often playing a crucial role in their mechanism of action, for instance, by interacting with biological targets like enzymes or receptors.[3]

The addition of a hydroxyl group at the 6-position of the quinoline-4-carboxylic acid core introduces a site for further functionalization and can significantly modulate the molecule's physicochemical and biological properties. This compound (CAS 4312-44-1) itself serves as a valuable intermediate in the synthesis of more complex molecules.[4] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows for a variety of chemical modifications, such as esterification, amidation, and etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

This guide will focus on the primary synthetic routes to this compound and its analogs, their key properties, and their established and potential applications in the pharmaceutical sciences.

Synthetic Methodologies for the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. For the synthesis of 4-hydroxyquinoline and 4-quinolone derivatives, which are tautomers of each other, the Gould-Jacobs and Conrad-Limpach reactions are particularly relevant. For the direct synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is a powerful tool.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives.[5][6][7] The reaction proceeds in a multi-step sequence, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[6] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline core.[5][7]

The causality behind this reaction sequence lies in the initial formation of a stable anilidomethylenemalonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization, which requires significant thermal energy, often necessitating high-boiling point solvents or microwave irradiation to proceed efficiently.[6] The regioselectivity of the cyclization can be influenced by both steric and electronic factors of substituents on the aniline starting material.[8]

Caption: The reaction pathway of the Gould-Jacobs synthesis.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 4-quinolones from anilines and β-ketoesters.[9][10] This two-step procedure begins with the formation of an enamine from the aniline and the β-ketoester. The second step involves a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline product.[9] The use of high-boiling, inert solvents like mineral oil or diphenyl ether can improve the yield of the cyclization step.[8][11]

A key consideration in this synthesis is the reaction temperature, which can dictate the regioselectivity. Under kinetic control (lower temperatures), the reaction favors the formation of 4-quinolones. However, at higher temperatures (thermodynamic control), the Knorr quinoline synthesis can occur, leading to the formation of 2-hydroxyquinolines.[10]

Caption: A generalized workflow for the Conrad-Limpach synthesis.

The Pfitzinger Reaction: A Direct Route to this compound

The Pfitzinger reaction is a highly effective method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] For the synthesis of this compound, the logical starting material would be 5-hydroxyisatin.

The mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound (e.g., pyruvic acid) to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

Experimental Protocols

Protocol: Synthesis of this compound via the Pfitzinger Reaction

This protocol is a representative example based on the principles of the Pfitzinger reaction.[1][4]

Materials:

-

5-Hydroxyisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add 5-hydroxyisatin and pyruvic acid.

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Properties of this compound and Its Derivatives

Physicochemical Properties

This compound is a solid at room temperature.[4] Its functional groups, a hydroxyl and a carboxylic acid, dictate its chemical reactivity and solubility. It is expected to be soluble in alkaline solutions and some organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [12] |

| Molecular Weight | 189.17 g/mol | [12] |

| Physical Form | Solid | |

| Purity | >95% (typical) | [13] |

| Storage | 2-8°C, sealed in dry conditions | [13] |

Biological and Pharmacological Properties

The quinoline-4-carboxylic acid scaffold is a cornerstone of many biologically active compounds. While this compound itself is primarily a research intermediate, its derivatives have been investigated for a range of therapeutic applications.[4]

-

Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as potential cytotoxic agents.[14] Some analogs have shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), a target in cancer therapy.[3]

-

Antimicrobial Activity: The quinoline core is famous for its antibacterial properties, with the fluoroquinolones being a major class of antibiotics.[14] Derivatives of quinoline-4-carboxylic acid have been shown to possess antimicrobial effects against various bacteria and fungi.[2][15]

-

Enzyme Inhibition: Besides DHODH, quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of other enzymes, such as alkaline phosphatases.[16]

-

Antioxidant Activity: Certain 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have been synthesized and shown to possess antioxidant properties.[17]

The presence of the 6-hydroxyl group offers a point for creating derivatives that can potentially enhance binding to biological targets or improve pharmacokinetic properties.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. Its synthesis can be achieved through established methods like the Pfitzinger reaction, providing a direct route to this versatile scaffold. The inherent biological potential of the quinoline-4-carboxylic acid core, combined with the opportunities for functionalization at the 6-hydroxy position, makes this class of compounds a continued area of interest for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives and the exploration of their efficacy against a wider range of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthachem.com [synthachem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. synarchive.com [synarchive.com]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 4312-44-1 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

A Guide to the Pfitzinger Reaction: Mechanism and Synthesis of 6-Hydroxyquinoline-4-carboxylic Acid

Abstract

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of quinoline-4-carboxylic acids from isatin and α-methylene carbonyl compounds.[1][2][3] These quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including antibacterial, antitumor, and antiviral properties.[1][4][5] This technical guide offers an in-depth exploration of the Pfitzinger reaction mechanism, focusing on the synthesis of 6-Hydroxyquinoline-4-carboxylic acid, a key intermediate for drug development. We will dissect the causal factors behind each mechanistic step, provide a field-proven experimental protocol, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pfitzinger Reaction

Discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger (or Pfitzinger-Borsche) reaction is the condensation of isatin (or its derivatives) with a carbonyl compound containing an active α-methylene group in the presence of a strong base.[2][3][4] The reaction's primary value lies in its ability to construct the quinoline-4-carboxylic acid core in a single, efficient operation.[5] This is particularly significant as this structural motif is central to the bioactivity of many therapeutic agents.[3]

The synthesis of this compound serves as an exemplary case study. The introduction of a hydroxyl group at the 6-position of the quinoline ring can significantly modulate the molecule's pharmacological profile, making it a valuable target for further functionalization and drug discovery campaigns. This guide elucidates the chemical logic underpinning its synthesis via this classic named reaction.

The Core Reaction Mechanism: A Step-by-Step Analysis

The Pfitzinger reaction proceeds through a well-defined sequence of base-catalyzed transformations. Understanding the causality of each step is critical for optimizing reaction conditions and adapting the methodology to various substrates. The mechanism is generally accepted to involve ring opening, condensation, cyclization, and dehydration.[1][2][4]

Step 1: Base-Catalyzed Ring Opening of the Isatin Substrate

The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6][7] The hydroxide ion acts as a nucleophile, attacking the electrophilic C2-carbonyl group of the isatin ring. This leads to the hydrolytic cleavage of the internal amide bond (a lactam), opening the five-membered ring to form a keto-acid salt intermediate, known as an isatinate.[1][2] This step is often visually indicated by a color change in the reaction mixture, for instance, from orange to pale yellow.[1]

-

Expert Insight: The use of a concentrated base is crucial. It not only catalyzes the initial ring-opening but also facilitates the subsequent condensation and cyclization steps by generating the necessary anionic intermediates. The isatinate intermediate is rarely isolated and is generated in situ for the next stage.[2]

Step 2 & 3: Condensation and Tautomerization to Form the Enamine

The aniline moiety of the isatinate intermediate, now a free amino group, condenses with the carbonyl group of the α-methylene reactant (e.g., a ketone or aldehyde). This acid-base catalyzed reaction forms an imine, commonly known as a Schiff base.[1][8] The imine then undergoes tautomerization to its more stable enamine form.[1][2]

-

Expert Insight: The enamine is the key nucleophile for the subsequent ring-closing step. Its formation is a critical equilibrium that sets the stage for the intramolecular cyclization.

Step 4 & 5: Intramolecular Cyclization and Dehydration

The enamine, possessing a nucleophilic α-carbon, executes an intramolecular attack on the keto-carbonyl group of the original isatinate backbone.[2] This step is effectively an intramolecular Claisen-like condensation.[1][8] The resulting cyclic intermediate readily eliminates a molecule of water (dehydration) to restore aromaticity, yielding the final, stable quinoline-4-carboxylic acid product.[1][2]

The overall mechanistic flow is visualized below.

Caption: The Pfitzinger reaction mechanism proceeds via base-catalyzed ring opening, condensation to an enamine, and subsequent intramolecular cyclization and dehydration to form the aromatic quinoline product.

Experimental Protocol: Synthesis of this compound

This section provides a representative, field-tested protocol for the synthesis of a this compound derivative. The specific reactants for the title compound are 5-hydroxyisatin and an appropriate α-methylene carbonyl compound, such as pyruvic acid . The use of pyruvic acid typically yields a 2-methyl substituted quinoline. Obtaining the unsubstituted analog may require alternative synthons or subsequent modification, but this protocol outlines the core Pfitzinger methodology.

Materials and Reagents

| Reagent/Material | Specification | Role |

| 5-Hydroxyisatin | 98% Purity | Quinoline precursor |

| Pyruvic Acid | 98% Purity | α-Methylene reactant |

| Potassium Hydroxide (KOH) | Pellets, 85%+ | Base Catalyst |

| Ethanol | 95% or Absolute | Solvent |

| Glacial Acetic Acid | 99.7%+ | Acid for precipitation |

| Diethyl Ether | ACS Grade | Extraction solvent |

| Deionized Water | High Purity | Solvent/Washing |

| Standard Glassware | Round-bottom flask, reflux condenser, etc. | Reaction Vessel |

| Filtration Apparatus | Büchner funnel, filter paper | Product Isolation |

Step-by-Step Methodology

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.[1] Caution: This dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

-

Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 5-hydroxyisatin (e.g., 0.07 mol). Stir the mixture at room temperature for 30-45 minutes. A distinct color change should be observed as the potassium isatinate intermediate forms.[1]

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of pyruvic acid dropwise to the reaction mixture using a dropping funnel.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[1][5] The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation (Work-up):

-

Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation of the potassium salt.[1]

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Dissolve the residue in a minimal amount of cold water.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted carbonyl compound and other neutral organic impurities.[9]

-

Carefully acidify the aqueous layer with glacial acetic acid, with stirring, until the pH is approximately 4-5. The target product, this compound, will precipitate out of the solution as a solid.[9]

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]

-

Wash the solid cake with cold deionized water to remove inorganic salts.

-

Dry the product in a vacuum oven.

-

If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[1]

-

Experimental Workflow Diagram

Caption: A standardized workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, from reagent preparation to final product purification.

Conclusion and Outlook

The Pfitzinger reaction remains a highly efficient and indispensable tool in synthetic organic and medicinal chemistry.[1] Its reliability in constructing the quinoline-4-carboxylic acid scaffold from readily available starting materials is unparalleled. The synthesis of this compound highlights the reaction's applicability to functionalized substrates, opening avenues for the development of novel therapeutic agents. By understanding the intricate mechanistic details and optimizing the experimental protocol, researchers can effectively leverage this powerful reaction to advance drug discovery and development programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Doebner Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids from Anilines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among the various synthetic routes to this privileged heterocycle, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile pathway to quinoline-4-carboxylic acids.[3][4] This technical guide provides an in-depth exploration of the Doebner reaction, intended for researchers, scientists, and professionals in drug development. We will dissect the reaction mechanism, elucidate the causal factors influencing experimental outcomes, present detailed protocols for both classical and modified procedures, and discuss the reaction's scope, limitations, and strategic applications in contemporary drug discovery.

Introduction: The Strategic Importance of the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.[5] The core value of this reaction lies in its convergent nature, assembling a complex heterocyclic system from simple, readily available starting materials. The resulting quinoline-4-carboxylic acid moiety is a prevalent feature in numerous pharmaceuticals, demonstrating a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][6] This makes the Doebner reaction a highly relevant and powerful tool in the arsenal of the medicinal chemist.

While fundamentally effective, the classical Doebner reaction can be hampered by certain limitations, most notably reduced yields when employing anilines bearing electron-withdrawing groups.[5] This has spurred significant research into optimizing reaction conditions and developing modified protocols to broaden the substrate scope and enhance efficiency, a topic we will explore in detail.[5]

Mechanistic Pathways: A Tale of Two Possibilities

The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed in the literature.[3] Both pathways converge on a key aniline derivative intermediate, but differ in the initial condensation step.

Pathway A: The Schiff Base Route

This proposed mechanism begins with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[5] Concurrently, pyruvic acid undergoes tautomerization to its enol form. The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base in a Michael-type addition. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to form a dihydroquinoline intermediate.[5] The final step is an oxidation of the dihydroquinoline to the aromatic quinoline-4-carboxylic acid.[5]

Pathway B: The Aldol Condensation Route

An alternative mechanism posits that the initial step is an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid.[3] This is followed by a Michael addition of the aniline to the unsaturated system.[3] From this point, the pathway mirrors the Schiff base route, proceeding through intramolecular cyclization, dehydration, and oxidation to yield the final product.[3]

The following diagram illustrates the more commonly accepted Schiff base pathway:

Caption: Proposed mechanism of the Doebner reaction via the Schiff base intermediate.

A critical aspect of the final oxidation step is the role of the oxidizing agent. In many cases, a second molecule of the Schiff base, formed from the aniline and aldehyde, can act as a hydrogen acceptor, being reduced in the process.[5] This "hydrogen-transfer" concept is key to understanding and optimizing the reaction, particularly for challenging substrates.[7]

Experimental Protocols and Methodologies

The success of a Doebner reaction is highly dependent on the choice of catalyst, solvent, and temperature. Here, we provide a general workflow and a detailed protocol for a modified Doebner reaction that has shown efficacy for a broad range of anilines.

General Experimental Workflow

The Doebner reaction is a one-pot, three-component synthesis, which simplifies the experimental setup.[1] The general procedure involves the sequential or simultaneous mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, often in the presence of an acid catalyst. The mixture is then heated for a defined period, followed by work-up and purification of the product.

Caption: General workflow of the Doebner reaction.

Detailed Protocol: Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a reported hydrogen-transfer method that has proven effective for anilines with both electron-donating and electron-withdrawing groups.[1][7] The use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran (BF₃·THF) is crucial for this modified procedure.[7][8]

Materials:

-

Substituted aniline (1.0 eq)

-

Substituted aldehyde (1.1 eq)

-

Pyruvic acid (1.0 eq)

-

BF₃·OEt₂ or BF₃·THF (0.5 eq)

-

Acetonitrile (solvent)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equiv).[1]

-

Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[1]

-

Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.[1]

-

Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

-

Separate the aqueous layer and extract it with EtOAc.

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired quinoline-4-carboxylic acid.

Substrate Scope and Limitations

The Doebner reaction is applicable to a wide range of anilines and aldehydes.

-

Anilines: Both electron-rich and electron-poor anilines can be used. However, classical conditions often lead to lower yields with anilines bearing strong electron-withdrawing groups due to their decreased nucleophilicity.[5] The modified hydrogen-transfer protocol significantly improves yields for these challenging substrates.[7]

-

Aldehydes: A variety of aromatic and aliphatic aldehydes are suitable reaction partners.[5]

Limitations:

-

Steric Hindrance: Highly substituted anilines or bulky aldehydes may lead to lower yields.

-

Side Reactions: In some cases, side reactions can occur. For instance, with 2-chloro-5-aminopyridine, cyclization may occur at the amino group instead of the aromatic ring, leading to a pyrrolidine derivative.[3]

Comparative Data and Optimization

The choice of reaction conditions can dramatically impact the yield and reaction time. Recent advancements have focused on greener and more efficient protocols.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |